Ni3(HITP)2 vs. Cu3(HHTP)2: Record-Breaking Electrical Conductivity in 2D MOFs
The electrical conductivity of the HATP-derived framework Ni3(HITP)2 significantly surpasses that of its analog Cu3(HHTP)2, which is synthesized from hexahydroxytriphenylene (HHTP). Single-crystal studies provide a direct and controlled comparison, revealing a stark difference in charge transport efficiency [1].
| Evidence Dimension | Single Crystal Electrical Conductivity |
|---|---|
| Target Compound Data | Ni3(HITP)2: Up to 150 S/cm |
| Comparator Or Baseline | Cu3(HHTP)2: ~0.002 S/cm |
| Quantified Difference | Approximately 75,000-fold higher conductivity. |
| Conditions | Single crystal devices; ambient conditions |
Why This Matters
This massive conductivity difference is critical for applications in electronics, electrocatalysis, and chemiresistive sensing, where efficient charge transport is paramount.
- [1] Day, R. W., Bediako, D. K., Rezaee, M., Parent, L. R., Skorupskii, G., Arguilla, M. Q., ... & Dincă, M. (2019). Single Crystals of Electrically Conductive Two-Dimensional Metal–Organic Frameworks: Structural and Electrical Transport Properties. ACS Central Science, 5(12), 1959–1964. View Source
